N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride
Description
N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride is a substituted phenoxyethylamine derivative with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.70 g/mol . Structurally, it consists of an ethanamine backbone where the nitrogen atom is methylated, and the oxygen atom is linked to a 2-methylphenyl group. This compound is classified as a building block in pharmaceutical research, often utilized in the synthesis of bioactive molecules . Its CAS registry number is explicitly listed in some sources, though discrepancies in nomenclature (e.g., positional isomerism) require careful verification .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-2-(2-methylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-9-5-3-4-6-10(9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTFUBDQHBEABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride typically involves the reaction of 2-methylphenol with an appropriate alkylating agent to introduce the ethanamine group. One common method includes the following steps:
Alkylation: 2-Methylphenol is reacted with ethylene oxide in the presence of a base to form 2-(2-methylphenoxy)ethanol.
Amination: The resulting 2-(2-methylphenoxy)ethanol is then treated with methylamine to form N-Methyl-2-(2-methylphenoxy)-1-ethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine moiety participates in nucleophilic substitution under basic conditions. Key examples include:
-
Example: Reaction with 2-fluorotoluene in DMSO and potassium tert-butoxide yields aryl-substituted derivatives, a key step in synthesizing antidepressants like atomoxetine .
Acid-Base Reactions
The hydrochloride salt undergoes neutralization to regenerate the free base:
Reaction:
Reduction Reactions
The ethylamine chain may undergo reduction under catalytic hydrogenation:
| Reaction | Catalyst/Reagents | Product | Source |
|---|---|---|---|
| Hydrogenation of C-N bonds | Raney Ni, H₂ (3 atm), MeOH, 70°C | Deaminated hydrocarbon |
-
Reduction with sodium borohydride or LiAlH₄ is less common due to steric hindrance from the methylphenoxy group .
Electrophilic Aromatic Substitution
The 2-methylphenoxy group undergoes electrophilic substitution, though reactivity is moderate due to methyl’s electron-donating effect:
| Reaction | Reagents | Position | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to -O- | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to -O- |
Oxidation Reactions
The secondary amine can oxidize to form N-oxide derivatives under strong oxidizing conditions:
Reaction:
-
Hydrogen peroxide or potassium permanganate in acidic media typically drive this reaction.
Complexation and Coordination Chemistry
The amine group acts as a ligand for metal ions, forming complexes with applications in catalysis:
| Metal Ion | Application | Conditions | Source |
|---|---|---|---|
| Ru(II) | Photoredox catalysis | MeCN, trimethylamine, 0–25°C | |
| Fe(III) | Baeyer-Villiger oxidation | H₂O₂, AcOH, 50°C |
Thermal Decomposition
At elevated temperatures (>167°C), the compound decomposes into chlorinated byproducts and methylphenol derivatives .
Scientific Research Applications
N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to these targets, while the ethanamine backbone can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
(a) N-Methyl-2-(3-methylphenoxy)-1-ethanamine Hydrochloride
- CAS : 1050509-68-6
- Molecular Formula: C₁₀H₁₆ClNO
- Key Difference: The methyl group on the phenoxy ring is at the meta position (3-methyl) instead of the ortho position (2-methyl).
(b) N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride
- CAS : 1050509-69-7
- Molecular Formula: C₁₀H₁₆ClNO
- Key Difference : The methyl group is at the para position (4-methyl).
- Implications : Para-substituted analogs often exhibit distinct pharmacokinetic profiles due to increased symmetry and reduced steric effects compared to ortho/meta isomers .
Functional Group Modifications
(a) Ethanamine, 2-(4-methoxyphenoxy)-N-methyl-, Hydrochloride
- CAS : 1089305-53-2
- Molecular Formula: C₁₀H₁₆ClNO₂
- Key Difference : Replacement of the methyl group with a methoxy (-OCH₃) group at the 4-position.
(b) N-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine Hydrochloride (Tofenicin Hydrochloride)
- Key Difference: The phenoxy group is replaced with a benzyloxy (phenylmethoxy) moiety.
- Implications : The bulkier benzyloxy group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Aromatic Ring Variations
(a) 2-(2-Methoxy-1-naphthyl)-1-ethanamine Hydrochloride
- CAS : 156482-73-4
- Molecular Formula: C₁₄H₁₆ClNO
- Key Difference : Substitution of the phenyl ring with a naphthyl group.
Structural and Pharmacological Data Table
Research Findings and Implications
- Positional Isomerism : Ortho-substituted analogs (e.g., the target compound) may exhibit superior bioactivity in certain contexts due to optimal steric and electronic configurations .
- Functional Group Effects : Methoxy-substituted derivatives demonstrate improved solubility, making them favorable for oral administration .
- Aromatic Modifications : Naphthyl-containing compounds, while pharmacologically promising, face challenges in synthetic scalability and metabolic clearance .
Biological Activity
N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride is a compound with potential biological activities that warrant detailed investigation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound's molecular formula is C11H16ClN, and it features a phenoxy group that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It is hypothesized to act as a ligand for specific receptors, potentially modulating neurotransmitter release and affecting synaptic transmission. This interaction may lead to various pharmacological effects, including:
- Antidepressant-like effects : Studies suggest that compounds with similar structures can influence serotonin and norepinephrine levels, which are crucial in mood regulation.
- Stimulatory effects : The compound may exhibit stimulant properties by enhancing dopaminergic activity.
Pharmacological Effects
Research into the pharmacological effects of this compound has yielded promising results. Below is a summary of key findings:
Notable Case Study Example:
A study involving a related compound demonstrated significant improvements in depressive symptoms among patients when administered in controlled doses. This suggests that this compound could have similar therapeutic potential.
Safety and Toxicity
The safety profile of this compound is an important consideration for its potential use. Current data indicate that the compound exhibits low acute toxicity; however, further studies are required to assess chronic exposure risks and long-term effects on human health.
Q & A
Q. What are the recommended synthetic routes for N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: A common synthesis involves nucleophilic substitution of 2-methylphenol with N-methylethanolamine derivatives under basic conditions, followed by hydrochlorination. For example, coupling 2-methylphenol with N-methyl-2-chloroethanamine in ethanol at reflux (78°C) for 12 hours yields the intermediate, which is then treated with HCl gas to form the hydrochloride salt . Optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetonitrile), and temperature to minimize by-products. Purity can be monitored via TLC (silica gel, chloroform:methanol 9:1) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H NMR (400 MHz, D₂O) to confirm the presence of methyl protons (δ 1.2–1.4 ppm for N-CH₃) and aromatic protons (δ 6.8–7.2 ppm for the 2-methylphenoxy group).
- Mass Spectrometry: ESI-MS (positive mode) should show a molecular ion peak at m/z 224.1 [M+H]⁺ for the free base and 260.6 [M+H]⁺ for the hydrochloride .
- Elemental Analysis: Verify C, H, N, and Cl content (±0.3% theoretical) to confirm stoichiometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
- Storage: Store in airtight containers at room temperature, away from moisture and oxidizing agents.
- Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Spills should be neutralized with sodium bicarbonate .
Q. What solvents and conditions are optimal for dissolving this compound in biological assays?
Methodological Answer: The hydrochloride salt is soluble in polar solvents:
Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 70% acetonitrile/30% 0.1% trifluoroacetic acid (TFA) in water, flow rate 1 mL/min .
- LC-MS/MS: Employ electrospray ionization in positive mode with MRM transitions (m/z 260.6 → 224.1) for high sensitivity in pharmacokinetic studies .
Advanced Research Questions
Q. How can impurity profiles be systematically analyzed and controlled during synthesis?
Methodological Answer:
- Impurity Identification: Use LC-HRMS to detect by-products like N-demethylated analogs or phenolic coupling products. Compare retention times and fragmentation patterns with reference standards .
- Process Control: Optimize reaction pH (6.5–7.5) to suppress oxidation of the phenoxy group. Implement recrystallization from ethanol/water (3:1) to remove polar impurities .
Q. What crystallographic methods are effective for resolving the 3D structure of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation of a saturated acetone solution. Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL-2018, achieving R-factor < 0.05 .
- Key Parameters: Analyze hydrogen bonding between the ammonium group and chloride ions (N–H···Cl) to confirm salt formation .
Q. How do pH and temperature influence the stability of this compound in solution?
Methodological Answer:
- Stability Studies: Use accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC:
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in pharmacological studies?
Methodological Answer:
- Analog Synthesis: Modify the phenoxy substituent (e.g., 4-methyl vs. 4-fluoro) and compare receptor binding affinities using radioligand assays .
- Computational Modeling: Perform docking studies with AutoDock Vina to predict interactions at target sites (e.g., serotonin transporters). Validate with mutagenesis data .
Q. How should researchers address contradictions in spectroscopic data across different studies?
Methodological Answer:
- Cross-Validation: Replicate experiments using identical solvents (e.g., D₂O vs. CDCl₃) and instrument parameters. For NMR, confirm chemical shift assignments with 2D techniques (COSY, HSQC) .
- Meta-Analysis: Compare crystallographic data (e.g., bond lengths) with computational predictions (DFT at B3LYP/6-31G* level) to resolve discrepancies in conformational preferences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
